molecular formula C9H9NOS B13804379 2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) CAS No. 80689-21-0

2(3H)-Benzothiazolone,6,7-dimethyl-(9ci)

Cat. No.: B13804379
CAS No.: 80689-21-0
M. Wt: 179.24 g/mol
InChI Key: OTLGEWGTPFUDCJ-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) is a heterocyclic organic compound that belongs to the benzothiazolone family. This compound is characterized by a benzene ring fused to a thiazole ring, with two methyl groups attached at the 6th and 7th positions. Benzothiazolones are known for their diverse biological activities and are used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) typically involves the cyclization of o-aminothiophenol derivatives with appropriate carbonyl compounds. One common method includes the reaction of 2-aminothiophenol with acetic anhydride in the presence of a catalyst to form the benzothiazolone ring. The reaction conditions often require refluxing the mixture in an organic solvent such as acetic acid.

Industrial Production Methods

Industrial production of 2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiazolones, depending on the specific reagents and conditions used.

Scientific Research Applications

2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and modulate signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Benzothiazolone: Lacks the methyl groups at the 6th and 7th positions.

    6-Methyl-2(3H)-Benzothiazolone: Has a single methyl group at the 6th position.

    7-Methyl-2(3H)-Benzothiazolone: Has a single methyl group at the 7th position.

Uniqueness

2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) is unique due to the presence of two methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These structural differences can lead to variations in solubility, stability, and interaction with biological targets, making it a distinct compound with specific applications.

Properties

CAS No.

80689-21-0

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

6,7-dimethyl-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H9NOS/c1-5-3-4-7-8(6(5)2)12-9(11)10-7/h3-4H,1-2H3,(H,10,11)

InChI Key

OTLGEWGTPFUDCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)S2)C

Origin of Product

United States

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